2-(3-ethoxyphenoxy)-N,N-diethylethanamine;oxalic acid
Overview
Description
2-(3-ethoxyphenoxy)-N,N-diethylethanamine; oxalic acid is a chemical compound that consists of an amine group attached to an ethoxyphenoxy moiety, combined with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxyphenoxy)-N,N-diethylethanamine typically involves the following steps:
Preparation of 3-ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-(3-ethoxyphenoxy)ethanol: The 3-ethoxyphenol is then reacted with ethylene oxide under basic conditions to form 2-(3-ethoxyphenoxy)ethanol.
Amination: The 2-(3-ethoxyphenoxy)ethanol is then reacted with diethylamine in the presence of a dehydrating agent such as thionyl chloride to form 2-(3-ethoxyphenoxy)-N,N-diethylethanamine.
Formation of the oxalate salt: Finally, the amine is reacted with oxalic acid to form the oxalate salt of 2-(3-ethoxyphenoxy)-N,N-diethylethanamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethoxyphenoxy)-N,N-diethylethanamine; oxalic acid can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a phenol derivative.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenoxy derivatives.
Reduction: Formation of primary amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-ethoxyphenoxy)-N,N-diethylethanamine; oxalic acid can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biology, this compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine
Industry
In industry, this compound can be used in the production of polymers, resins, and other materials. It may also find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-ethoxyphenoxy)-N,N-diethylethanamine; oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The ethoxyphenoxy moiety can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. The oxalic acid component can further stabilize these interactions through additional hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenoxy)-N,N-diethylethanamine; oxalic acid
- 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine; oxalic acid
- 2-(4-ethoxyphenoxy)-N,N-diethylethanamine; oxalic acid
Uniqueness
2-(3-ethoxyphenoxy)-N,N-diethylethanamine; oxalic acid is unique due to the specific positioning of the ethoxy group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. The combination of the ethoxyphenoxy moiety with the diethylethanamine and oxalic acid components also provides a unique set of chemical and physical properties that can be exploited in various applications.
Properties
IUPAC Name |
2-(3-ethoxyphenoxy)-N,N-diethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-4-15(5-2)10-11-17-14-9-7-8-13(12-14)16-6-3;3-1(4)2(5)6/h7-9,12H,4-6,10-11H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGKNPPJNBLYAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC(=C1)OCC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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